15-Keto Bimatoprost-d5: Core Physical, Chemical, and Analytical Properties
15-Keto Bimatoprost-d5: Core Physical, Chemical, and Analytical Properties
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 15-Keto Bimatoprost-d5, a critical analytical tool in the development and study of ophthalmic pharmaceuticals. As the stable isotope-labeled (SIL) analog of a key Bimatoprost metabolite, this compound is indispensable for high-fidelity quantitative bioanalysis using mass spectrometry. We will delve into its fundamental physicochemical properties, its structural relationship to the parent drug, and its pivotal role as an internal standard in pharmacokinetic and metabolic profiling. This document is intended to serve as a foundational resource for researchers, analytical chemists, and drug development professionals engaged in the study of prostaglandin F2α (PGF2α) analogs.
Introduction: The Significance of a Labeled Metabolite
Bimatoprost is a potent synthetic prostaglandin F2α analog widely prescribed for the treatment of glaucoma and ocular hypertension.[1][2][3] It functions by lowering intraocular pressure, primarily by enhancing the outflow of aqueous humor.[1][3] In clinical and non-clinical studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of Bimatoprost is paramount.
Bimatoprost acts as a prodrug, undergoing hydrolysis in the cornea to its active free acid.[4][5] Further metabolism occurs via oxidation, leading to the formation of various metabolites, including 15-Keto Bimatoprost.[1][] This 15-keto metabolite is a significant biomarker in pharmacokinetic assessments.[]
To accurately quantify this metabolite in complex biological matrices like plasma or ocular tissues, a robust analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications. The accuracy of LC-MS/MS quantification hinges on the use of an appropriate internal standard (IS). 15-Keto Bimatoprost-d5 is the deuterium-labeled form of the metabolite, designed specifically for this purpose.[7][8][9] The five deuterium atoms provide a mass shift that allows the mass spectrometer to distinguish it from the endogenous (unlabeled) analyte, while its near-identical chemical and physical properties ensure it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior is essential for correcting analytical variability, thereby ensuring the highest degree of accuracy and precision in quantitative results.[7]
Physicochemical Characteristics
The fundamental properties of 15-Keto Bimatoprost-d5 are crucial for its handling, storage, and application in analytical methods. These properties have been consolidated from various supplier technical data sheets and chemical databases.
| Property | Value | Source(s) |
| Chemical Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-(ethyl-d5)-5-heptenamide | [7][10] |
| Molecular Formula | C₂₅H₃₀D₅NO₄ | [7][8][9][10][11] |
| Molecular Weight | 418.58 g/mol | [7][8][9][10][11] |
| Appearance | Off-white to light yellow solid | [7][9] |
| Unlabeled CAS # | 1163135-96-3 | [][7][12][13] |
| Purity | Typically ≥95-96% | [9][13] |
| Solubility | Ethanol (≥10 mg/mL), DMF (≥2.5 mg/mL), DMSO (≥2 mg/mL), Slightly soluble in Dichloromethane and Methanol | [7][14] |
Chemical Structure and Synthesis Context
The structure of 15-Keto Bimatoprost-d5 is derived from its parent compound, Bimatoprost. The key modifications are the oxidation of the hydroxyl group at the C-15 position to a ketone and the incorporation of five deuterium atoms on the N-ethyl amide group.
Causality Behind Structural Features:
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15-Keto Group: This feature defines the molecule as a specific metabolite of Bimatoprost. The conversion of the C-15 hydroxyl to a ketone is a primary oxidative metabolic pathway.[] Studying this metabolite is crucial for understanding the drug's clearance and potential for accumulation or altered activity. The ketone substitution is known to reduce the biological potency compared to the parent hydroxyl compound, highlighting the importance of the C-15 hydroxyl for receptor binding.[]
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Deuterium (d5) Label: The five deuterium atoms on the ethyl group (N-ethyl-d5) create a stable, heavy isotope version of the molecule. This is the cornerstone of its function as an internal standard. Deuterium is chosen because it does not significantly alter the chemical properties (e.g., polarity, pKa, reactivity) of the molecule. Therefore, 15-Keto Bimatoprost-d5 will behave almost identically to the natural, unlabeled analyte during complex multi-step sample preparation and analysis, a principle known as "like-for-like" internal standardization.
Metabolic Pathway and Bioanalytical Application
The primary utility of 15-Keto Bimatoprost-d5 is in the context of pharmacokinetic studies of Bimatoprost. The metabolic conversion is a key step in the drug's biotransformation.
In a typical bioanalytical workflow, a known quantity of 15-Keto Bimatoprost-d5 is spiked into every biological sample (e.g., plasma, aqueous humor) at the very beginning of the sample preparation process. During the analysis, the ratio of the mass spectrometric response of the analyte (15-Keto Bimatoprost) to the internal standard (15-Keto Bimatoprost-d5) is measured. This ratio is then used to calculate the unknown concentration of the analyte in the original sample by comparing it to a calibration curve prepared with the same internal standard concentration. This ratiometric approach provides a self-validating system that corrects for analyte loss during extraction and any fluctuations in instrument performance.
Standard Analytical Protocol: LC-MS/MS Quantification
The following is a representative, field-proven protocol for the quantification of a prostaglandin metabolite like 15-Keto Bimatoprost using its deuterated internal standard.
Experimental Protocol
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Preparation of Calibration Standards and Quality Controls (QCs):
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Prepare a primary stock solution of 15-Keto Bimatoprost and 15-Keto Bimatoprost-d5 (Internal Standard) in a suitable organic solvent (e.g., Ethanol) at 1 mg/mL.
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Perform serial dilutions to create working solutions for the calibration curve (e.g., 8-10 non-zero points) and at least three levels of QCs (low, mid, high).
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Spike the calibration and QC working solutions into the appropriate biological matrix (e.g., human plasma) to create the final standards.
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-
Sample Preparation (Protein Precipitation & Extraction):
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Aliquot 100 µL of study sample, calibrator, or QC into a microcentrifuge tube.
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Add 10 µL of the 15-Keto Bimatoprost-d5 internal standard working solution to every tube (except blanks).
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Add 300 µL of ice-cold acetonitrile to precipitate proteins.
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Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
15-Keto Bimatoprost: Q1: 414.3 -> Q3: [Specific fragment ion]
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15-Keto Bimatoprost-d5: Q1: 419.3 -> Q3: [Corresponding specific fragment ion]
-
-
Note: Specific fragment ions must be determined empirically by infusing the pure compounds.
-
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Stability, Storage, and Handling
Proper storage and handling are critical to maintain the integrity and purity of this reference standard.
-
Long-Term Storage (Powder): For maximum stability, the solid material should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[7] It is also noted as being light-sensitive and should be kept in an amber vial under an inert atmosphere.[14]
-
Stock Solutions: Once dissolved in a solvent, solutions should be stored at -80°C for up to 6 months or at -20°C for 1 month to prevent degradation.[7]
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Thermal Stability: While specific data for the 15-keto-d5 analog is not available, studies on the parent drug Bimatoprost show it to be highly stable under thermal stress conditions (e.g., up to 50°C) compared to other prostaglandin analogs like Latanoprost.[15][16] This suggests that the core prostaglandin structure is robust, though caution should always be exercised. It is recommended to minimize freeze-thaw cycles of stock solutions.
Conclusion
15-Keto Bimatoprost-d5 represents more than just a chemical; it is a precision tool that enables high-confidence research and development. Its physical and chemical properties are perfectly tailored for its role as a stable isotope-labeled internal standard. By mimicking the behavior of its endogenous counterpart, it provides the self-validating system required for the rigorous, reproducible quantification of Bimatoprost's key metabolite. For any scientist or researcher working on the pharmacokinetics of Bimatoprost or developing next-generation glaucoma therapies, a thorough understanding and correct application of 15-Keto Bimatoprost-d5 are essential for generating trustworthy and accurate data.
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15-Keto Bimatoprost-d5. (n.d.). Cambridge Bioscience. Retrieved February 7, 2024, from [Link]
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Chemical Name : 15-Keto Bimatoprost-d5. (n.d.). Pharmaffiliates. Retrieved February 7, 2024, from [Link]
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15-Keto BiMatoprost-d5 CAS 1163135-96-3. (n.d.). Watson International. Retrieved February 7, 2024, from [Link]
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15-Keto Bimatoprost | CAS#:1163135-96-3. (2025, August 24). Chemsrc. Retrieved February 7, 2024, from [Link]
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- Johnson, T. V., et al. (2010). Thermal Stability of Bimatoprost, Latanoprost, and Travoprost. Investigative Ophthalmology & Visual Science, 51(13), 3465-3465.
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